(S)-1-(2-chlorophenyl)propan-1-ol
Description
(S)-1-(2-Chlorophenyl)propan-1-ol is a chiral secondary alcohol characterized by a propan-1-ol backbone substituted with a 2-chlorophenyl group at the first carbon. The stereochemistry of the hydroxyl-bearing carbon is in the S-configuration, which is critical for enantioselective applications in organic synthesis and biocatalysis. This compound serves as a versatile intermediate in pharmaceuticals and asymmetric catalysis, where its chiral center and aromatic chloro-substituent influence reactivity and selectivity. Evidence from biocatalytic studies highlights its production via whole-cell processes, followed by chiral HPLC analysis to confirm enantiomeric purity .
Properties
CAS No. |
158635-38-2 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
InChI Key |
UBOFXBQTRQSKMY-VIFPVBQESA-N |
SMILES |
CCC(C1=CC=CC=C1Cl)O |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1Cl)O |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Backbone: Ethanol (C2) vs. propanol (C3) chain.
- Applications: Both compounds are used in chiral synthesis, but the propanol derivative’s longer chain may enhance steric effects, influencing substrate binding in enzymatic reductions. Evidence from biocatalytic batch processes shows comparable enantiomeric purity analysis via chiral HPLC for both alcohols .
Functional Group Variant: (S)-2-Amino-1,1-diphenylpropan-1-ol
Key Differences :
- Substituents: Diphenyl groups and an amino group at C2 vs. a single 2-chlorophenyl group at C1.
Pharmacologically Active Compound: CDFII
Key Differences :
- Structure : CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) incorporates the 2-chlorophenyl group within a complex indole-piperidine scaffold.
- Activity : CDFII acts as a synergist for carbapenems against MRSA, suggesting the 2-chlorophenyl moiety may enhance target binding or pharmacokinetics . In contrast, (S)-1-(2-chlorophenyl)propan-1-ol’s simpler structure prioritizes synthetic utility over direct therapeutic action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
